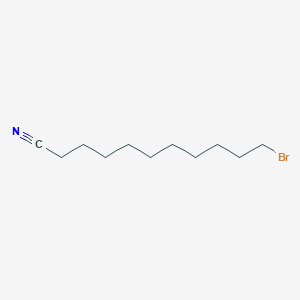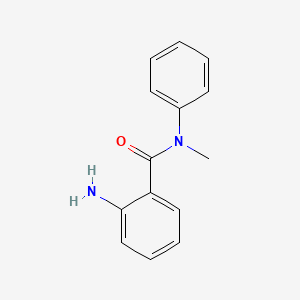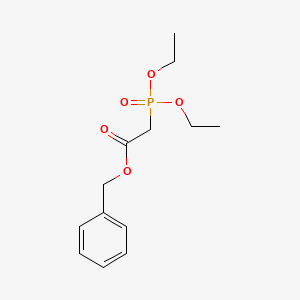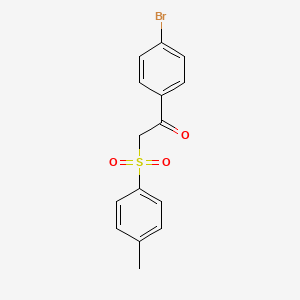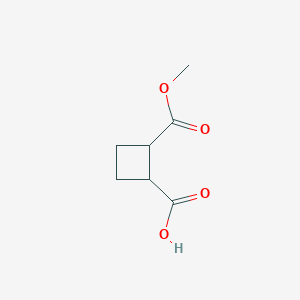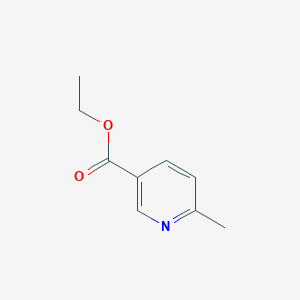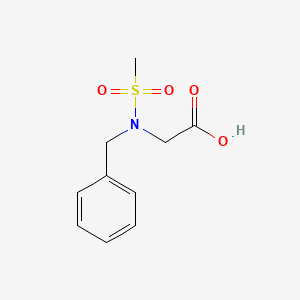
N-benzyl-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds closely related to N-benzyl-N-(methylsulfonyl)glycine involves various strategies, including modifications to the benzamide scaffold and optimizations of core components for specific inhibitory activity. For example, research into glycine transporter-1 inhibitors has utilized N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide compounds, optimized for in vivo activity through meticulous design and synthesis processes (Cioffi et al., 2013). Such methodologies provide a foundation for synthesizing N-benzyl-N-(methylsulfonyl)glycine by highlighting the importance of careful functional group selection and structural optimization.
Molecular Structure Analysis
The molecular structure of compounds related to N-benzyl-N-(methylsulfonyl)glycine, such as N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides, is characterized by specific interactions between functional groups and the core scaffold. These interactions are crucial for the compound's biological activity and its interaction with targets like the glycine transporter-1 (Cioffi et al., 2016). Understanding the molecular structure, including stereochemistry and functional group placement, is essential for predicting the behavior and reactivity of N-benzyl-N-(methylsulfonyl)glycine.
Chemical Reactions and Properties
The chemical reactivity of compounds similar to N-benzyl-N-(methylsulfonyl)glycine often involves specific reactions such as Michael addition, as seen in the synthesis of chiral glycine Schiff base Ni (II) complexes (Nagaoka et al., 2020). These reactions are indicative of the versatile nature of glycine derivatives in synthetic chemistry, allowing for the creation of compounds with significant steric bulk and lipophilicity, which are beneficial for binding to various receptors and enzymes.
Physical Properties Analysis
The physical properties of glycine derivatives, including those similar to N-benzyl-N-(methylsulfonyl)glycine, can be inferred from studies like the crystal structure analysis of methyl-p-tolysulfonyl-glycine, which reveals insights into the compound's stability, dimerization behavior, and solubility (Gong Qin-hua, 2002). These physical characteristics are crucial for understanding the compound's behavior in biological systems and its potential applications in chemistry and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of N-benzyl-N-(methylsulfonyl)glycine can be explored through the lens of related compounds, focusing on their reactivity, stability under various conditions, and interactions with biological molecules. Studies on similar compounds, such as N-[[(substituted amino)phenyl]sulfonyl]glycines, provide valuable information on the influence of different functional groups on the compound's reactivity and potential inhibitory activities (Mayfield & Deruiter, 1987).
Scientific Research Applications
Glycine Transporter Inhibitors
N-benzyl-N-(methylsulfonyl)glycine derivatives have been explored as inhibitors of the glycine transporter-1 (GlyT-1). These compounds, including specific analogues such as those discussed in Cioffi et al. (2016), are designed to enhance in vitro potency and selectivity for GlyT-1, with promising pharmacokinetic and safety profiles. This research suggests potential applications in regulating extracellular glycine levels, which could have therapeutic implications (Cioffi et al., 2016).
Synthesis and Structural Studies
The synthesis and structural activity relationships (SAR) of N-benzyl-N-(methylsulfonyl)glycine derivatives have been extensively studied. Research like that by Cioffi et al. (2013) focuses on optimizing the core scaffold of these molecules to enhance their efficacy as GlyT-1 inhibitors. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Cioffi et al., 2013).
Aldose Reductase Inhibition
Mayfield and Deruiter (1987) explored N-[[(substituted amino)phenyl]sulfonyl]glycines as analogues for aldose reductase inhibitors. Their findings indicate that certain derivatives, particularly with increased lipophilic character, exhibit significant inhibitory potential. This suggests possible applications in treating conditions where aldose reductase activity is implicated, such as diabetic complications (Mayfield & Deruiter, 1987).
Anticonvulsant Properties
Research into N-(benzyloxycarbonyl)glycine derivatives, such as the study by Geurts et al. (1998), has demonstrated these compounds' potent anticonvulsant activities. These findings open avenues for the development of new antiepileptic drugs, highlighting another significant application of N-benzyl-N-(methylsulfonyl)glycine derivatives (Geurts et al., 1998).
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJFVWJWYPWOKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306147 |
Source


|
| Record name | N-benzyl-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(methylsulfonyl)glycine | |
CAS RN |
276695-32-0 |
Source


|
| Record name | N-benzyl-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

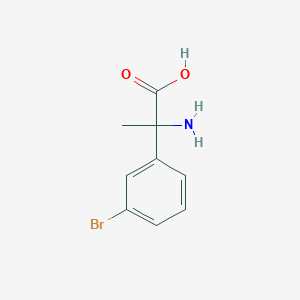
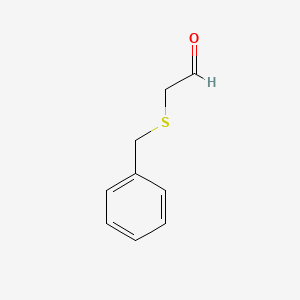
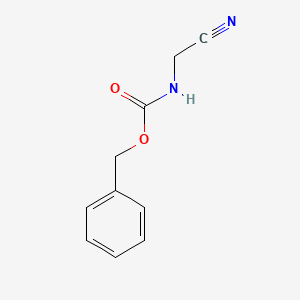
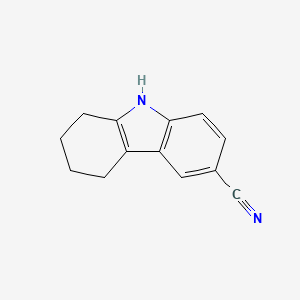
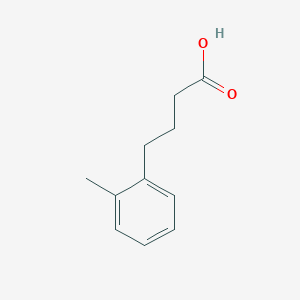
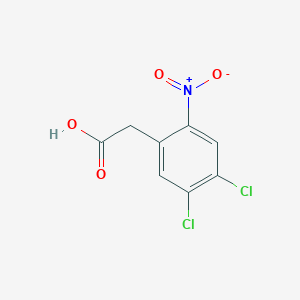
![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)
